molecular formula C13H20O7S B148962 Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate CAS No. 204254-84-2

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

Cat. No. B148962
M. Wt: 320.36 g/mol
InChI Key: VSLJKWHERQGBEK-GMTAPVOTSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including nucleophilic substitution and reactions under solvent-free conditions. For instance, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized by reacting with different substituted aliphatic/aromatic sulfonyl chlorides . Additionally, ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate was used as a starting material for the solvent-free synthesis of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates .

Molecular Structure Analysis

The molecular structures of the compounds studied are characterized using various analytical techniques such as IR, (1)H NMR, and LC/MS analysis . These techniques help in confirming the structure of the synthesized compounds and in understanding the molecular framework which is crucial for their biological activity.

Chemical Reactions Analysis

The reaction of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate with thiols under acidic conditions was investigated to understand its mechanism of action as an H+/K(+)-ATPase inhibitor . The study found that the compound reacts with 2-mercaptoethanol to form a characteristic 1:2 adduct, which differs from the predicted disulfide product formed by common H+/K(+)-ATPase inhibitors like omeprazole or lansoprazole .

Physical and Chemical Properties Analysis

The physicochemical properties such as acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were studied, and complexes with Cu(II), Co(II), and Ni(II) were prepared . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents.

Scientific Research Applications

Synthetic Chemistry Applications

Synthesis methodologies involving compounds with similar structural frameworks to Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate have been developed for various purposes, including the generation of novel pharmacologically active molecules and materials with unique properties. For example, the synthesis of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, including arbidol analogs, demonstrates the chemical versatility and potential of such structures in producing compounds with antiviral activities against influenza and hepatitis C viruses (Ivashchenko et al., 2014). Another study focused on the synthesis of 5-ethyl-carbamyl-2,2-dimethyl-1,3- benzodioxoles as potential insecticides, highlighting the compound's ability to exhibit low toxicity and function as an insecticide synergist (Sumantri, 2005).

Antibacterial and Antimicrobial Activity

The antibacterial evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives reveals the potential of benzodioxole-based compounds in serving as frameworks for developing new antibacterial agents (A. Siddiqa et al., 2014). Such studies suggest that modifications to the benzodioxole moiety, akin to those seen in Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate, could lead to compounds with significant biological activities.

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

properties

IUPAC Name

ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O7S/c1-5-17-12(14)8-6-9-11(19-13(2,3)18-9)10(7-8)20-21(4,15)16/h6,9-11H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLJKWHERQGBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

CAS RN

204254-84-2
Record name Ethyl (3aR,7R,7aR)-2,2-dimethyl-7-[(methylsulfonyl)oxy]-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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